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Introduction

RecG is a crucial ATP-dependent DNA helicase found in many bacterial species, playing a vital
role in genome maintenance.[1] It is implicated in several DNA repair and recombination
pathways.[1][2] RecG recognizes and remodels branched DNA structures, with a preference for
substrates like three-strand D-loops and Holliday junctions.[1][2] Its primary functions are
believed to involve the regression of stalled replication forks and the processing of
recombination intermediates to prevent genomic instability.[3][4] The in vivo analysis of RecG
function through the generation of genetic knockouts (ArecG) in model organisms like
Escherichia coli has been instrumental in elucidating its cellular roles. Loss of RecG leads to
distinct, measurable phenotypes, including increased sensitivity to DNA damaging agents and
defects in chromosome segregation.[1]

These application notes provide a summary of the known functions and phenotypes associated
with RecG knockouts, alongside detailed protocols for creating and analyzing these mutant
strains.

Data Presentation: Phenotypes and Genetic
Interactions

The functional importance of RecG in vivo is highlighted by the distinct phenotypes observed in
its absence and its genetic interactions with other DNA repair proteins.
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Table 1: Summary of Phenotypes in E. coli ArecG
Strains
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Phenotype

Description

References

Sensitivity to DNA Damage

ArecG mutants exhibit
moderate sensitivity to DNA
damaging agents such as UV
light, mitomycin C, and ionizing
radiation.[1][4]

Cellular Morphology

Cells lacking recG often form
filaments and struggle with
chromosome segregation after
DNA replication.[1] After
exposure to low doses of UV
radiation (e.g., 5J/m?), ArecG
mutants form filamentous cells
with unpartitioned

chromosomes.[5]

DNA Amplification

In the absence of RecG, DNA
amplification occurs at sites of
double-strand break repair
(DSBR) and at arrested
replication forks.[6] This can
lead to over-replication,
particularly in the terminus

region of the chromosome.[7]

Recombination

RecG limits recombination by
facilitating the direct repair of
replication fork lesions and
dissolving D-loop
recombination intermediates.
[4]

Constitutive Stable DNA
Replication (cSDR)

Strains lacking recG exhibit
cSDR activity, which can lead
to a lethal DNA replication

cascade.[1]
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Table 2: Key Genetic Interactions with recG in E. coli
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Interacting Gene(s)

DoublelTriple
Mutant Phenotype

Significance

References

ArecG ruvAB and
ArecG ruvC double
mutants are
significantly more
sensitive to UV
radiation than single

mutants, approaching

Suggests RecG and
the RUvABC complex

provide alternative

ruvAB, ruvC the sensitivity of a [5]
] pathways for
ArecA strain. They ] )
processing Holliday
also show extreme ) )
_ _ junctions.
filamentation and
chromosome non-
disjunction even
without UV exposure.
[5]
A helicase-deficient
priA mutation
riA300) suppresses
p ) supp Indicates RecG acts
the DNA loss o
) to ensure PriAis
observed in ArecG
loaded correctly onto
) ruvAB mutants.[7][8] )
priA ) D-loops to direct DNA  [1][7][8]
Suppressor mutations o
replication rather than
for the ArecG o
unwind joint
phenotype often
) molecules.[7][8]
appear as missense
mutations within PriA
helicase motifs.[1]
radD ArecG AradD mutants  Reveals a synthetic [1]

show a severe growth
defect. This
phenotype can be
suppressed by
deleting

recombination

interaction and
suggests overlapping
roles in DNA repair or

recombination.
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mediator genes like

recF or recO.[1]

ArecG AuvrD cells
experience a "death

by recombination”

Highlights the
complex interplay
between different

uvrD phenotype, which can ) ) ) [1]
helicases in managing
be suppressed by the o
] recombination
deletion of recF or ) )
intermediates.
recO.[1]
The synthetic lethality
of ArecG rnhA
mutants is likely due Links RecG function
to the toxicity to the management of
rnhA

associated with
constitutive stable
DNA replication
(cSDR).[1]

RNA-DNA hybrids and

replication initiation.

Visualizations: Workflows and Pathways
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Step 2: Transform Recombineering-Proficient Cells

3. Grow E. coli with A-Red plasmid
(e.g., pKD46) at 30°C

i

Step 1: Prepare Linear DNA Substrate

1. PCR amplify antibiotic 4. Induce \-Red expression
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Step 3: Selection and Verification

8. Plate on selective agar
(with appropriate antibiotic)

Incubate at 37°C

T [
Ul

10. Verify knockout by PCR
andlor sequencing

i
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Caption: Workflow for generating a recG knockout in E. coli via A-Red recombineering.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b1174793?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Wild-Type (RecG Present) ArecG Knockout

D-loop intermediate

(at stalled fork or DSB) D-loop intermediate

ibinds incorrectly
I

promotes correct i
binding ,/

/ N

Incorrect PriA action
(unwinds joint molecule)

N
. leads to

\

Divergent/Abnormal
DNA Synthesis

DnaB Helicase

leads to
\J

Correct Replication Restart

Click to download full resolution via product page

Caption: RecG's role in directing DNA synthesis and replication restart at D-loops.

Experimental Protocols

The following protocols provide detailed methodologies for the creation and functional analysis
of recG knockout strains.

Protocol 1: Generation of a recG Null Mutant in E. coli
using A-Red Recombination

This protocol is adapted from established recombineering methods.[9][10] It utilizes a
temperature-sensitive plasmid carrying the A-Red genes (gam, beta, exo) to facilitate
homologous recombination of a linear DNA cassette.
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Materials:

E. coli strain (e.g., MG1655) carrying the pKD46 plasmid (temperature-sensitive, expresses
A-Red genes under an arabinose-inducible promoter).

Template plasmid containing an antibiotic resistance cassette (e.g., kanamycin resistance
from pKD4 or chloramphenicol resistance from pKD3) flanked by FRT sites.

Primers: 70-mer oligonucleotides with 50 nt homology to the regions flanking the recG gene
and 20 nt for priming on the template plasmid.

LB Broth and LB Agar plates.

Antibiotics: Ampicillin (100 pg/ml), Kanamycin (25 pg/ml) or Chloramphenicol (25 pg/ml).

L-(+)-arabinose solution (1 M).

SOC medium.

Sterile water, 10% glycerol.

PCR reagents, DNA purification kits.

Electroporator and 0.1 cm electroporation cuvettes.

Methodology:

Part A: Preparation of the Linear DNA Cassette

Primer Design: Design forward and reverse primers. The 5' end of each primer must contain
~50 nucleotides of sequence homologous to the regions immediately upstream or
downstream of the recG coding sequence. The 3' end should contain ~20 nucleotides that
anneal to the template plasmid for amplification of the resistance cassette.

PCR Amplification: Perform PCR using the designed primers and a template plasmid (e.g.,
pKD4) to amplify the resistance cassette flanked by the recG homology regions.
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 Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the
DNA fragment using a gel extraction kit or a PCR cleanup kit. Elute in sterile, nuclease-free
water. Quantify the DNA concentration.

Part B: Preparation of Electrocompetent, Recombineering-Proficient Cells

Inoculate 50 ml of LB broth containing ampicillin with an overnight culture of the E. coli strain
harboring pKD46.

Grow the culture at 30°C with shaking until it reaches an ODeoo of 0.1.

When the ODsoo reaches ~0.2, add L-arabinose to a final concentration of 10 mM to induce
the expression of the A-Red recombinase genes.[11]

Continue incubation at 30°C until the ODeoo reaches 0.4-0.6.
Rapidly chill the culture on ice for 15-30 minutes.

Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.
Wash the cell pellet twice with 50 ml of ice-cold sterile 10% glycerol.

Resuspend the final pellet in 50-100 pl of ice-cold sterile 10% glycerol. The cells are now
electrocompetent and ready for transformation.

Part C: Electroporation and Selection

Add 50-100 ng of the purified linear DNA cassette to 50 ul of the electrocompetent cells in a
pre-chilled electroporation cuvette.

Electroporate using standard E. coli settings (e.g., 1.8 kV, 25 uF, 200 Q).

Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a
microfuge tube.

Incubate at 37°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic
resistance gene.
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o Plate 100-200 pl of the cell culture onto LB agar plates containing the appropriate antibiotic
(e.g., kanamycin) to select for recombinants.

 Incubate the plates overnight at 37°C. The higher temperature is non-permissive for the
pKD46 plasmid, leading to its curing from the host cells.

Part D: Verification of the Knockout
o Select several colonies from the antibiotic plate.

o Confirm the correct insertion of the resistance cassette and deletion of the recG gene by
colony PCR. Use a combination of primers: one primer that anneals upstream or
downstream of the original recG locus and another that anneals within the antibiotic
resistance cassette.

» Further verification can be performed by DNA sequencing of the PCR product.

Protocol 2: UV Sensitivity Assay

This protocol assesses the sensitivity of the ArecG strain to DNA damage induced by ultraviolet
radiation.

Materials:

e Overnight cultures of wild-type and ArecG strains.

e LB Broth and LB Agar plates.

 Sterile saline solution (0.9% NaCl) or PBS.

e UV crosslinker with a calibrated 254 nm UV source.
e Spectrophotometer.

Methodology:

o Grow wild-type and ArecG strains overnight in LB broth at 37°C.
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In the morning, dilute the cultures 1:100 into fresh LB broth and grow to mid-log phase
(ODeoo = 0.4-0.6).

Harvest the cells and wash them once with sterile saline solution. Resuspend the cells in
saline to an ODeoo of 0.5.

Prepare a series of 10-fold serial dilutions (10~ to 10~°) of each cell suspension in sterile
saline.

Spot 5-10 ul of each dilution onto LB agar plates. Prepare multiple identical plates for
different UV doses.

Allow the spots to dry completely.

Expose the plates to varying doses of UV-C radiation (254 nm) in a UV crosslinker. A typical
dose range to test for ArecG sensitivity is 0, 5, 10, and 20 J/m2.[5] One plate should be left
un-irradiated as a control (0 J/m2).

Incubate the plates in the dark (to prevent photoreactivation) at 37°C for 16-24 hours.

Compare the growth of the ArecG strain to the wild-type strain at each UV dose. Sensitivity
is indicated by a significant reduction in colony-forming units (CFUs) at a given dose
compared to the wild-type.

Protocol 3: Microscopic Analysis of Cell Filamentation

This protocol is used to visualize and quantify the cell division defects characteristic of ArecG

mutants.

Materials:

Overnight cultures of wild-type and ArecG strains.

LB Broth.

Microscope slides and coverslips.

Phase-contrast or DIC microscope with a camera.
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» Optional: DAPI stain for visualizing nucleoids.
Methodology:
o Grow wild-type and ArecG strains in LB broth to mid-log phase as described in Protocol 2.

o Optional: If assessing post-damage effects, expose a liquid culture to a low dose of UV
radiation (e.g., 5 J/m2?) and continue to incubate for 1-2 hours to allow phenotypic expression.

[5]
o Pipette 2-3 pl of the cell culture onto a clean microscope slide and cover with a coverslip.

o Optional: For DNA staining, briefly fix the cells (e.g., with 70% ethanol), wash, and
resuspend in PBS containing DAPI (1 pug/ml) for 15 minutes before placing on the slide.

» Visualize the cells under a microscope at high magnification (e.g., 100x oil immersion
objective).

o Capture images of multiple fields of view for both strains.

e Analyze the images to compare cell length and morphology. ArecG mutants often appear as
long filaments, indicating a failure of cell division.[1] If using DAPI, observe the distribution of
nucleoids within the filaments; often they are unpartitioned or aggregated.[5]

o Quantify the filamentation by measuring the lengths of at least 100 cells for each strain using
image analysis software (e.g., ImageJ) and compare the length distributions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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